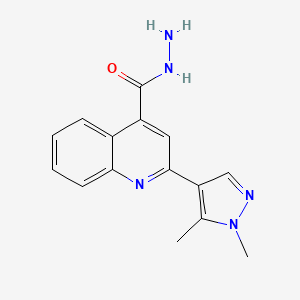

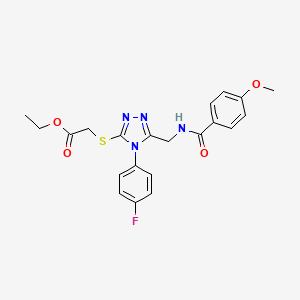

![molecular formula C17H13F3N4OS2 B2502467 N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide CAS No. 478048-38-3](/img/structure/B2502467.png)

N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide" is a derivative of thieno[3,2-b]pyridine, which is a heterocyclic compound. The thieno[3,2-b]pyridine moiety is known for its presence in various biologically active compounds and is often used in the synthesis of pharmaceuticals and materials with specific electronic properties.

Synthesis Analysis

The synthesis of related thieno[3,2-b]pyridine derivatives involves multi-step reactions that typically start with the formation of a core structure followed by functionalization. For instance, the synthesis of N-substituted hydrazinecarbothioamides, which are structurally related to the compound , can lead to various heterocyclic rings through reactions with different reagents . Similarly, the interaction of arylamides with hydrazine hydrate can lead to thieno[2,3-b]pyridine-2,3-diamines, indicating the versatility of hydrazine derivatives in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridine derivatives is characterized by the presence of a thiophene ring fused to a pyridine ring. The substitution patterns on these rings can significantly influence the electronic and steric properties of the molecules. X-ray structural studies of related compounds, such as N′-(pyridine-3-carbonyl) hydrazinecarbodithioic acid ethyl ester, reveal that these molecules can crystallize in different crystal systems and form chelate rings with metal ions, which can lead to unusual intramolecular interactions .

Chemical Reactions Analysis

Thieno[3,2-b]pyridine derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups present. For example, reactions with hydrazine hydrate can lead to the formation of diamines, while interactions with acetylacetone and acetoacetic ester occur regioselectively at specific amino groups . The reactivity of these compounds is crucial for the synthesis of more complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-b]pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the electron density and reactivity of the molecule. The heterocyclic core of the compound is likely to exhibit aromaticity, which contributes to its stability and potential biological activity. The solubility, melting point, and other physical properties would be determined by the specific substituents and their interactions.

Applications De Recherche Scientifique

Coordination Compounds in Cancer Research

- The derivatives of N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide have been used to form coordination compounds with copper and nickel. These compounds exhibit potential in inhibiting the growth of myeloid human leukemia HL-60 cancer cells at specific concentrations (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).

Application in Polyheterocyclic Synthesis

- This chemical has been involved in the synthesis of various polyheterocyclic compounds, including Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and Pyrazolyl, Oxadiazolylthieno[2,3-b]pyridine derivatives. These compounds have been synthesized via reactions with other chemicals like cinnamonitrile derivatives, formic acid, and ethyl acetoacetate (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Use in Chromatography and Mass Spectrometry

- Derivatives of this chemical have been synthesized as derivatization reagents for carboxylic acids in liquid chromatography and electrospray ionization-tandem mass spectrometry. These reagents enhance the electrospray ionization response of the analyte and are suitable for MS/MS detection (Inoda, Nishiyama, Yoshikado, Suwanai, & Santa, 2011).

Synthesis of Thieno[3,2-c]pyridin-4-ones

- The compound has been used in both one-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones, a type of compound with potential in various chemical applications. These syntheses involve reactions with methyl mercaptoacetate and hydrazine hydrate (Sahu, Singh, Shaw, Shally, Ram, & Pratap, 2016).

Antimicrobial and Anticancer Activities

- Certain derivatives of this chemical compound have shown promise in antimicrobial and anticancer activities. For instance, synthesized pyridine derivatives from thieno[3,2-c]pyridin-4-ones have demonstrated antibacterial and antitumor properties (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Photophysical Properties in Antitumor Compounds

- The photophysical properties of thieno[3,2-b]pyridine derivatives, including their absorption and fluorescence in different solvents, have been studied. These compounds have shown potential as antitumor compounds and are being considered for drug delivery applications using liposomes as carriers (Carvalho, Hortelão, Calhelha, Abreu, Coutinho, Queiroz, & Castanheira, 2013).

Propriétés

IUPAC Name |

1-methyl-3-[[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4OS2/c1-21-16(26)24-23-15(25)14-12(9-5-3-2-4-6-9)13-11(27-14)7-10(8-22-13)17(18,19)20/h2-8H,1H3,(H,23,25)(H2,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNMKXZRYIUUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

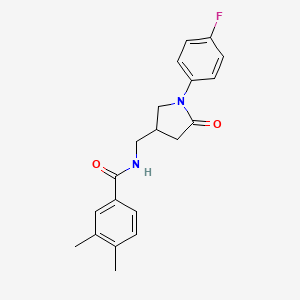

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

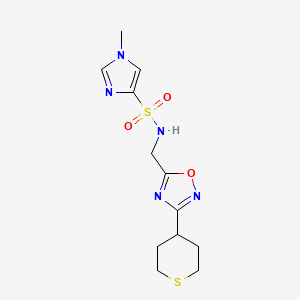

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)

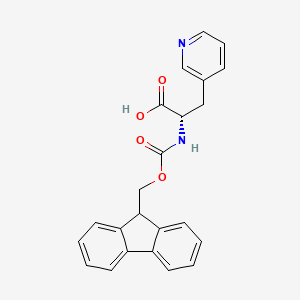

![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)

![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2502407.png)